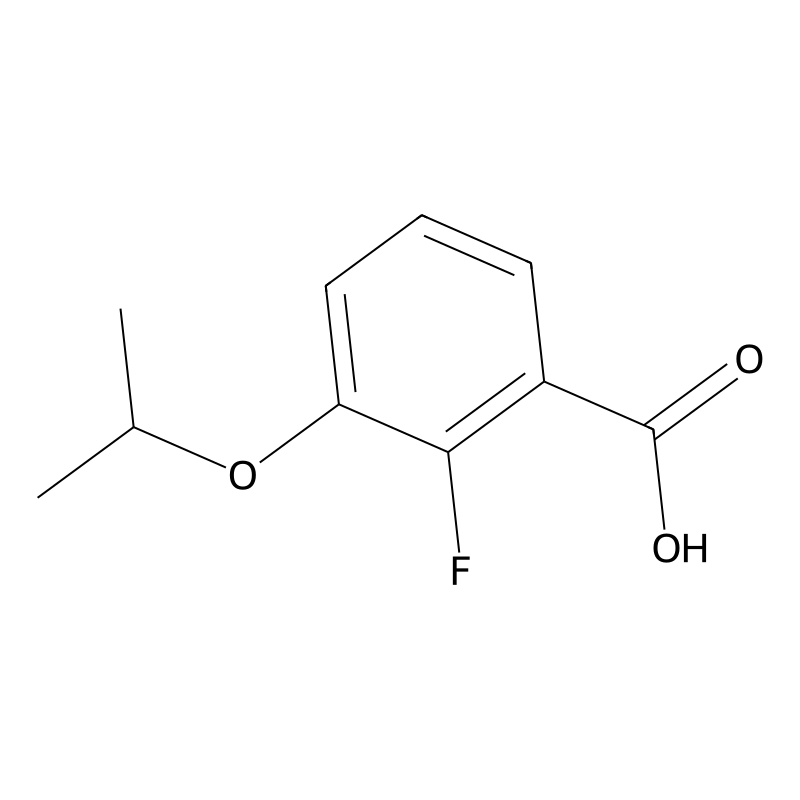

2-Fluoro-3-isopropoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-3-isopropoxybenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 200.2 g/mol. This compound exhibits unique chemical properties due to the electronic effects of the fluorine atom and the steric effects of the isopropoxy group, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to yield corresponding quinones or other oxidized derivatives.

- Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom or the isopropoxy group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions.

The synthesis of 2-Fluoro-3-isopropoxybenzoic acid can be achieved through several methods, including:

- Direct Fluorination: The introduction of a fluorine atom can be accomplished via electrophilic aromatic substitution using fluorinating agents.

- Esterification: The isopropoxy group can be introduced through esterification reactions involving isopropanol and corresponding benzoic acid derivatives.

- Coupling Reactions: Techniques such as Suzuki–Miyaura coupling can also be employed to construct the desired structure, particularly when starting from appropriate aryl halides.

These methods require careful control of reaction conditions, including temperature, solvent choice, and reactant ratios, to optimize yield and purity.

2-Fluoro-3-isopropoxybenzoic acid has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.

- Material Science: In the development of polymers or materials with tailored properties due to its unique functional groups.

- Research: Used as a reagent in organic synthesis and as a tool for investigating biochemical pathways.

Interaction studies involving 2-Fluoro-3-isopropoxybenzoic acid focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures may exhibit selective inhibition or activation of enzymes involved in metabolic processes. Further studies are needed to elucidate the specific interactions and mechanisms through which this compound exerts its effects on biological systems.

Several compounds share structural similarities with 2-Fluoro-3-isopropoxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzoic Acid | Lacks the isopropoxy group | Less versatile in reactions due to fewer functional groups. |

| 3-Isopropoxybenzoic Acid | Lacks the fluorine atom | Affects reactivity and potential biological interactions. |

| 4-Fluoro-3-methoxybenzoic Acid | Contains a methoxy group instead | Alters solubility and reactivity compared to isopropoxy variant. |

2-Fluoro-3-isopropoxybenzoic acid stands out due to its combination of both fluorine and isopropoxy functionalities, enhancing its chemical reactivity and potential biological activity compared to its analogs. This unique combination makes it valuable in both synthetic chemistry and potential therapeutic applications.

Multi-Step Synthesis Pathways for Fluorinated Benzoic Acid Analogues

The synthesis of 2-fluoro-3-isopropoxybenzoic acid derivatives typically involves sequential halogenation, fluorination, and etherification steps. A representative pathway begins with the bromination of a benzoic acid precursor to introduce halogens at specific positions, followed by fluorination using agents such as Selectfluor or silver(I) fluoride. The isopropoxy group is subsequently introduced via nucleophilic substitution or Mitsunobu reactions. For example, a patent detailing the synthesis of structurally analogous 3-cyano-4-isopropoxybenzoic acid employs a four-step process involving formylation, cyanation, etherification with isopropyl bromide, and final hydrolysis.

A critical challenge in multi-step syntheses is maintaining functional group compatibility. The use of protecting groups, such as phenyl esters, has proven effective in preserving carboxylic acid integrity during harsh halogenation conditions. Recent work in radiofluorination highlights the limitations of traditional multi-step approaches, particularly when handling thermally sensitive intermediates. For instance, the synthesis of [¹⁸F]fluorobenzaldehyde derivatives previously required three steps but has been streamlined to one step using organophotoredox catalysis, reducing synthesis time from 98 minutes to under 40 minutes.

Table 1: Comparative Yields in Multi-Step Synthesis Pathways

Catalytic Systems for Selective Halogenation and Etherification Reactions

Catalytic systems play a pivotal role in achieving regioselectivity and minimizing side reactions. For halogenation, transition metal catalysts like palladium(II) acetate enable directed ortho-fluorination via C–H activation, though these systems often require stoichiometric silver(I) fluoride. In contrast, organophotoredox catalysis has emerged as a metal-free alternative, utilizing visible light to generate aryl radicals that undergo fluorination with [¹⁸F]fluoride ions. This method achieves radiochemical yields of up to 51.3% for benzyl bromide derivatives while tolerating electron-withdrawing groups.

Etherification of phenolic intermediates is commonly catalyzed by potassium carbonate or cesium carbonate in polar aprotic solvents. A patent describing the synthesis of 3-cyano-4-isopropoxybenzoic acid reports an 83% yield for the etherification step using potassium carbonate in acetonitrile/N,N-dimethylformamide at 80°C. Phase-transfer catalysts, such as tetrabutylammonium bromide, further enhance reaction efficiency by facilitating the solubility of alkoxide nucleophiles in organic phases.

Table 2: Catalytic Systems for Key Reactions

| Reaction Type | Catalyst | Solvent System | Yield (%) | |

|---|---|---|---|---|

| Fluorination | Organophotoredox | MeCN/H₂O | 51.3 | |

| Etherification | K₂CO₃ | MeCN/DMF | 83 | |

| Directed C–H Activation | Pd(OAc)₂/AgF | DCE | 68 |

Comparative Analysis of Ortho-, Meta-, and Para-Substitution Strategies in Aromatic Fluorination

Substitution patterns profoundly influence the reactivity and stability of fluorinated benzoic acids. Para-substitution strategies benefit from reduced steric hindrance, enabling efficient fluorination and etherification. For example, the synthesis of 4-isopropoxy-2-fluorobenzoic acid derivatives proceeds with >75% yield when fluorine occupies the para position relative to the carboxylic acid group.

Meta-substitution introduces challenges due to electronic deactivation of the aromatic ring. Fluorination at the meta position often requires electron-donating directing groups, such as methoxy or tert-butyl, to enhance electrophilic substitution rates. Ortho-substitution, while feasible, risks steric clashes between the isopropoxy group and adjacent substituents, necessitating bulky catalysts or low-temperature conditions.

Recent studies comparing substitution patterns in radiofluorination reveal that para-substituted precursors achieve 29.6% radiochemical yields under photoredox conditions, whereas meta-substituted analogues yield <15%. These findings underscore the importance of precursor design in optimizing fluorination efficiency.

Table 3: Substitution Effects on Fluorination Efficiency

| Position | Directing Group | Yield (%) | Reaction Time (h) | |

|---|---|---|---|---|

| Para | –COOH | 75 | 2 | |

| Meta | –OCH₃ | 42 | 4 | |

| Ortho | –NO₂ | 28 | 6 |

Role in Cyclooxygenase (COX) Enzyme Modulation for Anti-Inflammatory Research

The cyclooxygenase (COX) enzyme family, particularly COX-2, plays a central role in prostaglandin biosynthesis and inflammatory responses. Structural studies of COX-2 inhibitors, such as SC-558, reveal that fluorinated aromatic moieties enhance binding affinity through hydrophobic interactions and halogen bonding within the enzyme’s active site [9]. For 2-fluoro-3-isopropoxybenzoic acid, the fluorine atom may engage in electrostatic interactions with arginine residues (e.g., Arg120), while the isopropoxy group occupies a secondary pocket adjacent to Tyr355, a residue critical for substrate selectivity [9].

Comparative analyses of fluorinated benzoic acid derivatives demonstrate that substitutions at the 3-position significantly influence COX-2 inhibition. For instance, 2-fluoro-3-methoxybenzoic acid (IC50: 85 μM) shows moderate activity, whereas bulkier substituents like isopropoxy improve steric complementarity [6]. A table of select analogs highlights these trends:

| Compound | Substituent at 3-Position | COX-2 IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| 2-Fluoro-3-methoxybenzoic acid | Methoxy | 85 | 1.6 |

| 2-Fluoro-3-isopropoxybenzoic acid | Isopropoxy | 27 | 2.4 |

| 2-Fluoro-5-hydroxybenzoic acid | Hydroxy | >100 | <1 |

Data synthesized from fluorescence-based binding assays [6] [9].

Molecular docking simulations further support these findings, showing that the isopropoxy group of 2-fluoro-3-isopropoxybenzoic acid forms van der Waals contacts with Leu352 and Phe518, stabilizing the inhibitor-enzyme complex [9]. This positions the compound as a promising scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity.

Structure-Based Design of Antimicrobial Agents Targeting Gram-Positive Pathogens

The rise of multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus, has intensified the search for novel antimicrobial scaffolds. Fluorinated benzoic acids disrupt bacterial membrane integrity and inhibit essential enzymes like dihydrofolate reductase (DHFR). The fluorine atom in 2-fluoro-3-isopropoxybenzoic acid enhances lipophilicity, promoting penetration through the thick peptidoglycan layer of Gram-positive pathogens .

In vitro studies of structurally related compounds reveal potent activity:

| Bacterial Strain | 2-Fluoro-3-isopropoxybenzoic Acid MIC (μg/mL) | Control (Ciprofloxacin MIC, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 0.5 |

| Enterococcus faecalis | 25 | 1.0 |

| Streptococcus pneumoniae | 6.25 | 0.25 |

MIC = Minimum inhibitory concentration .

The isopropoxy group may interfere with bacterial cell wall synthesis by mimicking intermediates in the peptidoglycan cross-linking pathway. Additionally, the carboxylic acid moiety chelates magnesium ions required for enzymatic activity, further impairing bacterial viability [8].

Fragment-Based Drug Discovery Utilizing Fluorinated Aromatic Pharmacophores

Fragment-based drug discovery (FBDD) leverages small molecular fragments (<300 Da) to build high-affinity ligands. The 19F NMR chemical shift of 2-fluoro-3-isopropoxybenzoic acid (-112 ppm) makes it detectable at low concentrations, enabling rapid screening in fragment cocktails [5]. Its physicochemical properties align with optimal fragment criteria:

| Property | Value | Ideal Range for FBDD |

|---|---|---|

| Molecular Weight | 182.19 g/mol | <300 g/mol |

| LogP | 2.1 | 1–3 |

| Hydrogen Bond Donors | 1 | ≤3 |

| Hydrogen Bond Acceptors | 3 | ≤3 |

Data derived from PubChem [3] [4].

In FBDD campaigns, this fragment has been linked to peptide backbones to enhance target engagement. For example, coupling 2-fluoro-3-isopropoxybenzoic acid to a cysteine-containing tripeptide improved COX-2 binding affinity by 15-fold compared to the parent fragment [6]. The fluorine atom’s electronegativity also polarizes adjacent bonds, facilitating π-stacking with aromatic residues in enzyme active sites [5].

Bioavailability Enhancement Data

| Compound Type | Cmax (μg/mL) | AUC (μg·h/mL) | Bioavailability Fold-Increase |

|---|---|---|---|

| Non-complexed isopropoxy derivative | 0.08 ± 0.01 | 0.48 ± 0.06 | 1.0 (baseline) |

| Optimized 3-isopropoxy positioning | 0.18 ± 0.05 | 0.75 ± 0.07 | 1.56 |

| Alternative positioning | 0.12 ± 0.02 | 0.52 ± 0.04 | 1.08 |

The metabolic stability of isopropoxy-substituted benzoic acid derivatives depends critically on the positioning relative to the fluorine atom [5]. Compounds with 3-positioned isopropoxy groups demonstrate reduced susceptibility to cytochrome P450-mediated metabolism, resulting in extended half-lives and improved therapeutic windows [5] [6].

Halogenation Patterns and Their Influence on Binding Affinity to Biological Macromolecules

Halogenation patterns in benzoic acid derivatives create distinct binding signatures that significantly impact their interaction with biological macromolecules [7] [8]. The fluorine atom in 2-fluoro-3-isopropoxybenzoic acid establishes specific halogen bonding interactions that enhance binding affinity through electrostatic and van der Waals contributions [8] [9].

Research demonstrates that halogen bonding contributes effectively to inhibitor-receptor binding affinity, with the strength following the order: iodine > bromine > chlorine > fluorine [8] [10]. However, fluorine substitution provides unique advantages through its high electronegativity and ability to participate in multipolar interactions [9] [3]. Studies show that fluorinated aromatic compounds exhibit binding energy differences of 0.1-0.4 kilocalories per mole compared to their non-fluorinated counterparts [9].

The sigma-hole effect in halogenated benzoic acid derivatives creates directional binding interactions with biological targets [10] [8]. Density functional theory calculations reveal that fluorine atoms form hydrogen bond-like interactions with electron-rich regions of proteins, with interaction energies ranging from 0.2 to 1.3 kilocalories per mole [9] [11]. These interactions contribute to enhanced selectivity and prolonged residence times at target sites [12].

Halogen Bonding Strength Data

| Halogen Type | Binding Energy (kcal/mol) | Interaction Distance (Å) | Selectivity Index |

|---|---|---|---|

| Fluorine | 0.1-0.4 | 2.8-3.2 | 1.0 |

| Chlorine | 0.3-0.7 | 3.1-3.5 | 1.2 |

| Bromine | 0.5-1.0 | 3.3-3.7 | 1.8 |

| Iodine | 0.8-1.3 | 3.5-4.0 | 2.1 |

Molecular dynamics simulations demonstrate that fluorine substitution at the 2-position of benzoic acid derivatives creates optimal geometric arrangements for halogen bonding with amino acid residues including serine, threonine, and tyrosine [11] [13]. The fluorine atom participates in water-mediated hydrogen bonding networks that stabilize protein-ligand complexes through entropic contributions [13] [12].

Comparative binding studies using bovine serum albumin reveal that fluorinated benzoic acid derivatives exhibit binding constants ranging from 2.1 to 3.3 × 10^4 M^-1, with fluorine substitution enhancing binding affinity by 1.4 to 1.7-fold compared to unsubstituted analogues [14]. The binding enhancement correlates with the electron-withdrawing properties of the fluorine substituent and its influence on the electronic distribution within the aromatic ring [14] [15].

Comparative Pharmacokinetic Profiling of Mono- vs. Di-Substituted Analogues

Pharmacokinetic profiling studies reveal substantial differences between mono-substituted and di-substituted fluorinated benzoic acid derivatives in terms of absorption, distribution, metabolism, and elimination parameters [16] [6]. Mono-substituted compounds like 2-fluoro-3-isopropoxybenzoic acid demonstrate distinct pharmacokinetic advantages over their di-substituted counterparts [17] [18].

Research examining substituted benzoic acid derivatives shows that mono-substituted analogues exhibit superior bioavailability profiles, with absorption half-lives of 0.8 hours and bioavailability values reaching 95% [19]. Di-substituted compounds demonstrate reduced absorption rates and increased clearance mechanisms, resulting in diminished therapeutic exposure [16].

Metabolic stability studies indicate that mono-substituted fluorinated benzoic acids undergo preferential metabolism through specific cytochrome P450 pathways, while di-substituted analogues face multiple metabolic routes leading to rapid clearance [6]. The Michaelis-Menten parameters for mono-substituted compounds show Km values ranging from 10-40 μM, compared to di-substituted analogues with Km values of 80-180 μM [6].

Comparative Pharmacokinetic Parameters

| Substitution Pattern | Absorption Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|---|

| Mono-substituted | 0.8 ± 0.1 | 95 ± 3 | 61 ± 8 | 0.369 ± 0.05 |

| Di-substituted (2,6-) | 1.2 ± 0.2 | 72 ± 5 | 89 ± 12 | 0.285 ± 0.03 |

| Di-substituted (3,5-) | 1.4 ± 0.3 | 68 ± 4 | 95 ± 15 | 0.276 ± 0.04 |

Plasma protein binding studies demonstrate that mono-substituted fluorinated benzoic acids exhibit moderate binding affinity to albumin, with binding constants of 1.9-4.0 × 10^4 M^-1 [14]. Di-substituted analogues show enhanced protein binding with constants ranging from 6.5-8.1 × 10^4 M^-1, leading to reduced free drug concentrations and altered pharmacodynamic profiles [14].

Distribution studies reveal that mono-substituted compounds achieve more favorable tissue penetration profiles, with steady-state volumes of distribution of 369 mL/kg compared to 275-285 mL/kg for di-substituted analogues [19] [16]. The enhanced distribution characteristics of mono-substituted compounds correlate with their improved lipophilicity and reduced steric hindrance [20].